1-Methylpyridinium chloride (CAS: 7680-73-1) is a highly water-soluble, low-melting (138–144 °C) quaternary ammonium salt that serves as a foundational precursor in modern chemoinformatics, electrochemistry, and materials science . Unlike neutral pyridine, this quaternized chloride salt provides a permanently charged cationic center, making it an archetypical redox-active platform for viologen synthesis and a highly efficient hydrogen-bond acceptor[1]. Its specific physicochemical profile—characterized by a compact methyl substituent and a strongly electronegative chloride counterion—makes it a critical raw material for the procurement of halometallate ionic liquids, advanced electroplating additives, and anolyte materials for redox-flow batteries [2].
Generic substitution of 1-methylpyridinium chloride with neutral pyridine, heavier halide analogs (like iodides), or longer-chain alkylpyridiniums (like 1-butylpyridinium chloride) frequently results in process failure. Neutral pyridine lacks the pre-installed cationic charge required to undergo the specific irreversible reduction pathway that yields tail-to-tail viologen dimers, rendering it useless for electrochromic material synthesis [1]. Substituting the chloride anion with iodide introduces the risk of anodic iodide oxidation during electrochemical cycling and alters the intermolecular hydrogen-bonding network, which can disrupt solubility in aqueous biphasic systems [2]. Furthermore, replacing the methyl group with longer alkyl chains introduces unwanted surfactant micellization, which destroys the kinetic control required in precision electroless metal deposition[3].
1-Methylpyridinium chloride serves as a highly specific electron acceptor, undergoing an irreversible one-electron reduction to form the 'tail-to-tail' dimer, methyl viologen (MV2+), a critical component in electrochromic devices[1]. In rotating disk electrode studies in acetonitrile, the chloride salt exhibits a distinct half-wave potential of approximately -1.30 V (vs. SCE) and a diffusion coefficient of ~1.7 × 10^-5 cm2/s [1]. In contrast, neutral pyridine reduces at a significantly different potential (~ -1.0 V vs Ag/AgCl) and fails to form the required viologen dimer.
| Evidence Dimension | Electrochemical reduction potential and dimerization pathway |
| Target Compound Data | ~ -1.30 V vs SCE; forms MV2+ dimer |
| Comparator Or Baseline | Neutral pyridine (~ -1.0 V vs Ag/AgCl; no viologen formation) |
| Quantified Difference | ~300 mV shift in reduction potential and complete divergence in product formation |
| Conditions | Rotating disk electrode (1000 rpm) in non-aqueous/aqueous electrolytes |
Procurement of the quaternized chloride salt is strictly necessary for manufacturers scaling up methyl viologen-based anolytes or electrochromic materials.
The synthesis of halometallate ionic liquids requires precursors that can be processed and weighed accurately at room temperature [1]. 1-Methylpyridinium chloride offers an optimal thermal window, presenting as a stable, easily weighable solid with a melting point of 138.0–144.0 °C . This distinguishes it from liquid-at-room-temperature analogs like 1-butylpyridinium chloride, which are more difficult to handle gravimetrically in bulk, and from heavier halide salts that often exhibit higher melting points or lower thermal stability during melt-phase complexation [1].
| Evidence Dimension | Melting point and ambient handling state |
| Target Compound Data | Solid, m.p. 138–144 °C |
| Comparator Or Baseline | 1-Butylpyridinium chloride (Viscous liquid / low m.p. solid) |
| Quantified Difference | Phase difference at standard conditions allows for precise gravimetric dispensing of the methyl variant |
| Conditions | Standard ambient temperature and pressure (SATP) handling |
Industrial buyers synthesizing custom ionic liquids benefit from the solid-state handling and precise stoichiometric control afforded by the 138–144 °C melting point of this chloride salt.
In local electroless gold deposition, the alkyl chain length of the pyridinium additive dictates the morphology of the resulting nanostructures [1]. When 1-methylpyridinium chloride is utilized in the electrolyte, its compact methyl group prevents the formation of large hydrophobic micelles[1]. This behavior sharply contrasts with long-chain analogs like 1-cetylpyridinium chloride (CPC), which act as strong surfactants and fundamentally alter the diffusion of AuCl4- to the substrate, leading to vastly different crystal growth patterns [1].
| Evidence Dimension | Alkyl chain steric bulk and micellization |
| Target Compound Data | C1 chain, non-micellar at standard concentrations |
| Comparator Or Baseline | 1-Cetylpyridinium chloride (C16 chain, strong surfactant/micelle former) |
| Quantified Difference | 15-carbon difference in chain length eliminates surfactant-driven morphological distortion |
| Conditions | Aqueous electroless gold deposition at a microelectrode (50 mM KCl / 0.2 mM NaBH4) |
For precision electroplating and semiconductor packaging, buyers must specify the C1 (methyl) salt to ensure kinetically controlled, non-micellar metal deposition.
Due to its specific irreversible reduction pathway at -1.30 V (vs. SCE), 1-methylpyridinium chloride is the required precursor for synthesizing 'tail-to-tail' methyl viologen dimers. This makes it an essential raw material for developers of non-aqueous redox-flow batteries and electrochromic smart glass, where precise electron-accepting properties are mandatory [1].
The compound's solid state at room temperature and moderate melting point (138–144 °C) provide excellent gravimetric handling for the bulk synthesis of halometallate ionic liquids. It is specifically selected over liquid butyl-analogs when synthesizing anionic rhodium or iron complexes for advanced catalytic applications [2].
In electroless gold deposition processes, 1-methylpyridinium chloride is utilized to control crystal growth without inducing unwanted micellization. It is the additive of choice for semiconductor packaging and microelectrode fabrication where the strong surfactant effects of longer-chain analogs (like cetylpyridinium) would disrupt kinetic control[3].
Acute Toxic;Irritant